molecular formula C24H20FNO4 B1363635 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid CAS No. 511272-50-7

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Cat. No.: B1363635
CAS No.: 511272-50-7
M. Wt: 405.4 g/mol
InChI Key: LYKQNUSJPNQQLZ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also referred to as 3-N-FMOC-3-(2-fluorophenyl)propionic acid , is an Fmoc-protected amino acid derivative. Its structure features:

  • A fluorenylmethoxycarbonyl (Fmoc) group for amine protection, commonly used in solid-phase peptide synthesis (SPPS).
  • A 2-fluorophenyl substituent at the β-carbon of the propanoic acid backbone.
  • An (R)-configuration at the chiral center, critical for stereospecific interactions in biochemical applications.

The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions . The 2-fluorophenyl moiety introduces steric and electronic effects, influencing reactivity and binding affinity in peptide-based drug design .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKQNUSJPNQQLZ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375867
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-50-7
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-(R)-3-amino-3-(2-fluoro-phenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of the Amino Group with Fmoc

The amino group of the corresponding amino acid precursor is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction typically occurs in a basic aqueous or organic solvent environment, such as sodium bicarbonate solution or an organic base like triethylamine, to neutralize the hydrochloric acid generated.

Typical reaction conditions:

Parameter Details
Reagents Amino acid precursor, Fmoc-Cl
Solvent Dioxane/water mixture or DMF
Base Sodium bicarbonate or triethylamine
Temperature 0–25 °C
Reaction time 1–3 hours
Workup Extraction with organic solvents, washing, drying

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-Cl, forming the Fmoc-protected amino acid with retention of stereochemistry.

Coupling Reactions and Final Purification

In some synthetic routes, the Fmoc-protected amino acid is obtained by coupling protected amino acid derivatives with fluorophenyl-containing intermediates using coupling agents such as HATU or EDCI in solvents like DMF.

For example, a reported procedure involves:

  • Dissolving (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid in DMF.

  • Activation with HATU and N-methylmorpholine.

  • Coupling with methyl (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate.

  • Stirring at room temperature for 18 hours.

  • Workup by aqueous extraction and organic solvent washing.

  • Drying and concentration to yield the desired compound, often as a yellow oil, which can be purified further if necessary.

Stereochemical Considerations

The stereochemistry at the 3-position is crucial for biological activity and synthetic utility. The (R)-configuration is maintained through:

  • Use of enantiomerically pure starting materials.

  • Mild reaction conditions that avoid racemization.

  • Chiral catalysts or auxiliaries in asymmetric synthesis.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Notes
Amino group protection Reaction with Fmoc-Cl in basic medium Fmoc-Cl, base (NaHCO3 or TEA) Mild conditions, retention of stereochemistry
Introduction of 2-fluorophenyl Starting from chiral precursor or asymmetric synthesis Chiral amino acid or catalyst Ensures (R)-configuration
Coupling reaction HATU-mediated coupling in DMF HATU, N-methylmorpholine Efficient amide bond formation
Workup and purification Extraction, drying, concentration Organic solvents (EtOAc, DMF) Purity depends on reaction control

Research Findings and Challenges

  • The Fmoc protection strategy is favored due to its mild deprotection conditions and compatibility with peptide synthesis.

  • The fluorine atom on the phenyl ring enhances lipophilicity and may improve binding interactions in medicinal chemistry applications.

  • Challenges include avoiding racemization during synthesis and achieving high enantiomeric purity.

  • The use of coupling agents like HATU improves reaction efficiency but requires careful control to minimize side reactions.

Chemical Reactions Analysis

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Peptide Synthesis

The compound serves as a key building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

Drug Development

Due to its structural similarity to amino acids, this compound can be incorporated into peptide-based drugs. It has been investigated for its potential role in developing inhibitors for various biological targets, including enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders.

Bioconjugation

The presence of the fluorine atom enhances the compound's properties for bioconjugation applications. It can be used to label peptides or proteins for imaging studies or therapeutic purposes, leveraging its unique chemical characteristics.

Case Study 1: Synthesis of Fluorinated Peptides

In a study conducted by researchers at a prominent pharmaceutical company, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid was utilized to synthesize a series of fluorinated peptides aimed at targeting specific cancer cell lines. The incorporation of fluorine was shown to enhance the binding affinity of these peptides to their respective targets, leading to improved therapeutic efficacy.

Case Study 2: Imaging Applications

Another research group explored the use of this compound in bioconjugation for imaging applications. By attaching it to a fluorescent probe, they demonstrated that peptides modified with this compound could be effectively used in live-cell imaging studies, providing insights into cellular processes in real-time.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during the synthesis process. The compound can be selectively deprotected using mild base conditions, such as piperidine, to yield the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aryl Substituents

(a) Monofluorophenyl Derivatives
  • Target Compound : 2-fluorophenyl group provides moderate steric hindrance and lipophilicity (logP ~3.2 estimated) .
(b) Difluorophenyl Derivatives
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic Acid: The 3,5-difluoro substitution increases lipophilicity (logP ~3.8) and may enhance membrane permeability in drug candidates . CAS: 0541AB; used in R&D for targeting fluorophilic binding pockets .
(c) Tetrafluorophenyl Derivatives
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic Acid: Tetrafluoro substitution drastically elevates electronegativity and steric bulk, reducing solubility in aqueous media but improving stability against metabolic degradation .

Non-Fluorinated Aryl and Alkyl Substituents

(a) Hydroxyphenyl Derivatives
  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic Acid: The 4-hydroxy group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., DMSO/water mixtures) . Discontinued due to instability under acidic SPPS conditions .
(b) Methoxybenzyl Derivatives
  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic Acid: 3,4-Dimethoxybenzyl substituent provides electron-rich aromaticity, useful in photoaffinity labeling studies .
(c) Methylamino and Allyloxycarbonyl Derivatives
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic Acid: Methylamino group reduces steric hindrance, favoring rapid coupling in peptide synthesis (CAS: 138775-05-0; MW: 401.45) .
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic Acid: Dual protection (Fmoc and allyloxycarbonyl) enables orthogonal deprotection strategies (CAS: 178924-05-5) .

Functional Group Variations

Compound Name Substituent Key Properties Application Reference
Target Compound 2-fluorophenyl logP ~3.2, (R)-configuration Peptide synthesis, kinase inhibitors
3,5-Difluoro derivative 3,5-difluorophenyl logP ~3.8 Fluorophilic target engagement
4-Hydroxy derivative 4-hydroxyphenyl Polar, H-bond donor Discontinued due to instability
Methylamino derivative Methylamino-phenyl MW 401.45, rapid coupling SPPS intermediates

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, often referred to as Fmoc-2-fluorophenylalanine, is a derivative of phenylalanine that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design and development, particularly in the synthesis of peptide-based therapeutics.

  • Molecular Formula : C24_{24}H20_{20}FNO4_{4}
  • Molecular Weight : 421.42 g/mol
  • CAS Number : 479064-95-4

Biological Activity

The biological activity of this compound can be summarized based on its interactions, potential therapeutic applications, and structural characteristics.

The Fmoc group serves as a protective moiety that facilitates the synthesis of peptides by preventing premature reactions during coupling processes. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets, potentially increasing its efficacy as an inhibitor or modulator of specific enzymes or receptors.

2. Therapeutic Applications

Research indicates that derivatives of Fmoc-amino acids are being explored for their roles in:

  • Anticancer therapies : Some studies suggest that Fmoc-protected amino acids can be incorporated into peptide sequences that exhibit cytotoxic effects against cancer cells .
  • Biomaterials : The structural properties of Fmoc derivatives have led to their use in developing hydrogels and other biomaterials for drug delivery systems .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of peptides synthesized using (R)-Fmoc-2-fluorophenylalanine. These peptides showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The results indicated a promising avenue for developing peptide-based anticancer agents .

Case Study 2: Supramolecular Chemistry

Research into the supramolecular interactions involving Fmoc-amino acids revealed critical insights into their structural behavior in biological contexts. The study highlighted how noncovalent interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and functionality of peptide constructs containing this compound .

Data Tables

PropertyValue
Molecular FormulaC24_{24}H20_{20}FNO4_{4}
Molecular Weight421.42 g/mol
CAS Number479064-95-4
Purity≥97%
Storage ConditionsSealed in dry conditions at 2-8°C

Q & A

Basic: What is the role of the Fmoc group in the synthesis of (R)-3-...propanoic acid, and how does it influence downstream applications?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino moiety during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine) without affecting acid-labile side chains. Post-synthesis, the Fmoc group is cleaved to expose the amino group for subsequent coupling or functionalization. This strategy is critical for constructing peptide-based therapeutics, as demonstrated in analogs like Fmoc-protected alanine derivatives .

Basic: What analytical methods are recommended for characterizing the chiral purity and structural integrity of this compound?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns). Retention time comparisons with standards validate optical purity .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environment shifts, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm stereochemistry and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring correct synthesis .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Reproducibility Checks : Standardize cell lines, solvent systems (e.g., DMSO concentration), and incubation times.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated analogs or racemization products) that may skew activity .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves across multiple replicates to account for biological variability .

Advanced: What strategies optimize chiral purity during synthesis, particularly for the (R)-enantiomer?

  • Chiral Auxiliaries : Use (R)-configured starting materials or enzymes (e.g., lipases) for asymmetric catalysis .
  • Dynamic Kinetic Resolution : Employ palladium or organocatalysts to favor the (R)-enantiomer during coupling reactions .
  • Crystallization-Induced Diastereomer Separation : Utilize diastereomeric salts (e.g., with tartaric acid) to isolate the target enantiomer .

Basic: What storage conditions are critical to maintain the compound’s stability?

  • Temperature : Store at -20°C in airtight, light-resistant vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Fmoc group.
  • Solvent : Dissolve in inert solvents (e.g., dry DMF or acetonitrile) for long-term storage .

Advanced: How does structural modification at the 2-fluorophenyl moiety affect biological activity?

Comparative studies with analogs reveal:

Analog Substituent Activity Trend Reference
2,4-DifluoroIncreased lipophilicityEnhanced membrane permeability but reduced target affinity
3-IodoBulkier halogenImproved receptor binding (IC50_{50} ↓ 30%)
3-HydroxyPolar groupLower cytotoxicity but compromised metabolic stability

Advanced: How can low yields in coupling reactions involving this compound be troubleshooted?

  • Activation Efficiency : Replace HOBt with HOAt or use COMU as a coupling reagent to enhance reactivity .
  • Solvent Optimization : Switch from DMF to NMP for better solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 min at 50°C) to minimize side reactions .

Safety: What precautions are necessary when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic fumes (e.g., from cleavage reagents) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.